molecular formula C9H6BrFO B1380951 7-Bromo-6-fluoro-1-indanone CAS No. 1260011-83-3

7-Bromo-6-fluoro-1-indanone

Cat. No. B1380951
CAS RN: 1260011-83-3
M. Wt: 229.05 g/mol
InChI Key: PVWJFHDXZQXBRZ-UHFFFAOYSA-N
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Description

7-Bromo-6-fluoro-1-indanone is a chemical compound . It is used as an organic chemical synthesis intermediate .


Synthesis Analysis

The synthesis of 1-indanones, including 7-Bromo-6-fluoro-1-indanone, has been extensively studied . Various methods have been developed, utilizing starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, and more . For example, a Nazarov reaction of chalcone in the presence of trifluoroacetic acid can produce 1-indanone derivatives .


Molecular Structure Analysis

The molecular formula of 7-Bromo-6-fluoro-1-indanone is C9H6BrFO . The average mass is 229.046 Da and the monoisotopic mass is 227.958603 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-indanones have been studied . For instance, 1-indanone has a density of 1.1±0.1 g/cm3, a boiling point of 244.0±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.4 mmHg at 25°C . It also has a molar refractivity of 38.6±0.3 cm3 .

Scientific Research Applications

  • Photochemical Studies :

    • 7-Bromo-6-fluoro-1-indanone and its derivatives have been studied in the context of photochemistry. The UV irradiation of 2-bromo-2-fluoro derivatives of 1-indanone results in the formation of both radical and ionic products, indicating its potential utility in photochemical reactions and material science (Šket, 1989).
  • Energetic and Structural Studies :

    • Compounds related to 7-Bromo-6-fluoro-1-indanone, like 6-hydroxy-1-indanone and 7-hydroxy-1-indanone, have been subjected to energetic studies using experimental techniques and computational calculations. This research aids in understanding the thermodynamics and molecular structure of these compounds, relevant in the fields of chemistry and material sciences (Silva & Silva, 2020).
  • Structural and Quantum Chemical Analysis :

    • Studies on derivatives of 7-Bromo-6-fluoro-1-indanone, like (E)-7-(arylidene)-indanones, have been conducted using quantum-chemical calculations. These studies provide insights into the molecular geometry, electron density distribution, and thermodynamic functions of these compounds, which are important in the fields of medicinal chemistry and drug design (Adole et al., 2020).
  • Synthesis and Analysis of Fluorinated Derivatives :

    • The synthesis and structural analysis of fluorinated derivatives of 1-indanone, like 5-fluoro-1-indanone and 2,2-dimethyl-5-fluoro-1-indanone, have been explored. These studies are significant in the development of new synthetic methods and the understanding of molecular structures in organic chemistry (Garcia et al., 1995).
  • Electrochemical Studies :

    • Electrochemical studies of compounds like 1-indanone, which are structurally related to 7-Bromo-6-fluoro-1-indanone, have been conducted to understand their behavior under different electrochemical conditions. This research is pivotal in fields like electrochemistry and materials science (Ilayaraja & Noel, 2010).
  • Vibrational Spectroscopy in Biomedical Research :

    • Vibrational spectroscopy studies of compounds like 5-fluoro-1-indanone provide insights into their molecular vibrations and structures. This research is important in the biomedical field, particularly in drug development and molecular diagnostics (Gómez et al., 1999).

Safety and Hazards

Safety data sheets suggest that 1-indanones, including 7-Bromo-6-fluoro-1-indanone, should be handled with care to avoid ingestion, inhalation, and contact with skin and eyes . They may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

7-bromo-6-fluoro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWJFHDXZQXBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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